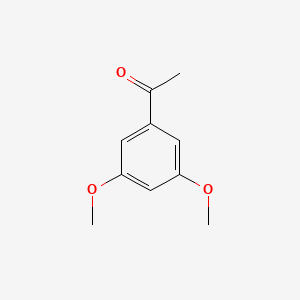

3',5'-Dimethoxyacetophenone

Übersicht

Beschreibung

3’,5’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where two methoxy groups are substituted at the 3’ and 5’ positions of the benzene ring. This compound is known for its use as a starting reagent in various chemical syntheses and has applications in both academic and industrial research .

Wirkmechanismus

Target of Action

3’,5’-Dimethoxyacetophenone is a natural ketone compound . .

Mode of Action

It is known to be used as a starting reagent in the synthesis of other compounds . For instance, it has been used in the synthesis of 5,7-dimethoxy-3-methylindazole and ®-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether-18 0 .

Biochemical Pathways

As a building block in chemical synthesis , it’s likely that its effects would largely depend on the final compounds it helps create.

Result of Action

As a building block in chemical synthesis , its effects would likely be indirect, contributing to the properties of the final synthesized compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3’,5’-Dimethoxyacetophenone can be synthesized through the reaction of acetyl chloride with 3,5-dimethoxybenzene. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethoxyacetophenone follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’-Dimethoxyacetophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3’,5’-dimethoxybenzoic acid.

Reduction: Formation of 3’,5’-dimethoxyphenylethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3’,5’-Dimethoxyacetophenone is utilized in various scientific research applications, including:

Chemistry: Used as a starting material in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as an intermediate in drug synthesis.

Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3’,4’-Dimethoxyacetophenone

- 2’,4’-Dimethoxyacetophenone

- 2’,6’-Dimethoxyacetophenone

- 3’-Methoxyacetophenone

Uniqueness

3’,5’-Dimethoxyacetophenone is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. The 3’ and 5’ positions provide a symmetrical substitution pattern, which can affect the compound’s stability and its behavior in chemical reactions compared to other dimethoxyacetophenone isomers .

Biologische Aktivität

3',5'-Dimethoxyacetophenone (DMAP), with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities associated with DMAP, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 39151-19-4 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Melting Point | 39–41 °C |

| Boiling Point | 290–291 °C |

| Solubility | Insoluble in water |

Antioxidant Activity

Research indicates that DMAP exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that DMAP effectively scavenged free radicals, thereby reducing oxidative damage in cellular models .

Antimicrobial Effects

DMAP has been evaluated for its antimicrobial activity against several bacterial strains. In vitro studies revealed that DMAP exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Properties

The anti-inflammatory effects of DMAP have been documented in various studies. It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in treating inflammatory diseases . This activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease.

The biological activities of DMAP can be attributed to its ability to modulate various signaling pathways within cells:

- Nrf2 Pathway Activation : DMAP activates the Nrf2 pathway, which enhances the expression of antioxidant proteins that protect against oxidative damage.

- NF-κB Inhibition : The compound has been shown to inhibit NF-κB signaling, leading to reduced expression of inflammatory cytokines.

- Cell Cycle Arrest : In cancer cell lines, DMAP induces cell cycle arrest at the G1 phase, thereby inhibiting proliferation and promoting apoptosis .

Case Study 1: Antioxidant Efficacy

In a randomized controlled trial involving patients with chronic oxidative stress conditions, administration of DMAP resulted in a statistically significant reduction in biomarkers of oxidative damage compared to a placebo group. Participants reported improved overall health and reduced symptoms related to oxidative stress .

Case Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial efficacy of DMAP against Staphylococcus aureus and Escherichia coli. Results indicated that DMAP exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Eigenschaften

IUPAC Name |

1-(3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKHOUIVWKQRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959951 | |

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39151-19-4 | |

| Record name | 3′,5′-Dimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39151-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3,5-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039151194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39151-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 3',5'-Dimethoxyacetophenone according to the provided research?

A1: this compound has been identified as a component in various plant extracts. The provided research highlights its presence in:

- Oil-tea cake: Extracted using various solvents like acetone and ethanol, with varying yields depending on the extraction method and pyrolysis temperature. [, , ]

- Rapeseed meal: Identified as a volatile compound in the 2-propanol extract. []

- Rhaphiostylis beninensis roots: Found in the methanol extract, analyzed using GC-MS. []

- Sisymbrium irio L. seeds: Identified in various solvent extracts and characterized using GC-MS. []

- Centella asiatica leaves: Identified in the ethanolic extract using both GC-MS and LC-MS analysis. []

Q2: The research mentions potential applications of this compound in different industries. Could you elaborate?

A2: While specific mechanisms of action aren't detailed in the provided research, the presence of this compound in various plant extracts with known bioactivities suggests potential applications. The studies point towards possible uses in:

- Medicinal materials: The presence of this compound in extracts from oil-tea cake, Rhaphiostylis beninensis, and Sisymbrium irio L. seeds, all recognized for their traditional medicinal uses, suggests it could be a potential source of novel pharmaceutical compounds. [, , ]

- Spice, food, and cosmetic industries: The research on oil-tea cake extracts proposes this compound as a value-added material for these industries. [, , ] This could be attributed to its aromatic nature, potentially contributing to flavor or fragrance profiles.

Q3: One study investigates this compound as a potential inhibitor of human phosphoethanolamine cytidylyltransferase (PCYT). Can you explain this further?

A3: Research on the ethanolic extract of Citrus sinensis (ECS) peel explored its potential for dissolving kidney stones. [] Computational docking studies were conducted to assess the binding affinity of this compound and other compounds from the extract towards PCYT, an enzyme involved in kidney stone formation.

- Binding Affinity: The study found that this compound exhibited a strong binding affinity to PCYT (-6.68 kcal/mol) compared to other tested ligands. []

Q4: Are there any insights into the safety or toxicity of this compound from the provided research?

A4: While the provided research focuses on the identification and potential applications of this compound, it lacks detailed toxicological data. One study evaluated the in vitro toxicity and haemolytic activity of Centella asiatica ethanolic leaf extract, which contains this compound. []

- In vitro Toxicity: The LC50 value, representing the concentration at which 50% of the cells are killed, was found to be 69.17 ±3.2 µg/ml. []

- Hemolytic Activity: The extract showed a relatively low hemolytic activity with an LC50 value of 476.19 ±5.9 µg/ml. []

Q5: What analytical techniques were primarily used to identify and quantify this compound in these studies?

A5: The research predominantly employed Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound in various plant extracts. [, , , , , , ] This technique separates the compounds in a sample based on their volatility and then identifies them by their mass-to-charge ratio.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.